Dichlorobis(azomycin)platinum II
Description
Dichlorobis(azomycin)platinum(II) is a platinum(II) coordination complex featuring two azomycin (a nitroimidazole-derived ligand) molecules and two chloride ions in a cis-configuration. Platinum(II) complexes exert cytotoxicity through DNA crosslinking, disrupting replication and transcription . Azomycin’s nitroimidazole moiety may enhance selectivity toward hypoxic tumor cells, though this hypothesis requires validation . The compound’s stability, reactivity, and pharmacological profile are likely influenced by ligand geometry and substitution kinetics, as seen in related platinum complexes .
Properties
CAS No. |
90894-50-1 |
|---|---|
Molecular Formula |
C6H6Cl2N6O4Pt |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
2-nitro-1H-imidazole;platinum(2+);dichloride |
InChI |
InChI=1S/2C3H3N3O2.2ClH.Pt/c2*7-6(8)3-4-1-2-5-3;;;/h2*1-2H,(H,4,5);2*1H;/q;;;;+2/p-2 |
InChI Key |
IOSROLCFSUFOFE-UHFFFAOYSA-L |
SMILES |
C1=CN=C(N1)[N+](=O)[O-].C1=CN=C(N1)[N+](=O)[O-].[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
C1=CN=C(N1)[N+](=O)[O-].C1=CN=C(N1)[N+](=O)[O-].[Cl-].[Cl-].[Pt+2] |
Synonyms |
DCBAP di-(2-nitroimidazole)dichloroplatinum(II) dichlorobis(azomycin)platinum II NIPT platinum II dichlorobis(azomycin) trans-dichlorobis(azomycin)platinum II |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, highlighting differences in ligand chemistry, biological activity, and toxicity profiles. Data are synthesized from the provided evidence.
Table 1: Structural and Pharmacological Properties of Selected Platinum(II) Complexes
Key Findings:
Cisplatin vs. Cyclopentylamine Complex: Cisplatin exhibits superior antitumor efficacy but higher systemic toxicity. In A/Jax mice, cisplatin induced 10–16 lung adenomas/mouse at 8 months, whereas the cyclopentylamine analog caused only 2.7 adenomas/mouse . The cyclopentylamine ligand may reduce acute toxicity but still poses carcinogenic risks, with 25–35% sarcoma incidence in rats .
No carcinogenicity data are available, but its structural similarity suggests possible DNA-binding activity.
Phosphine and Ethylene Complexes: Dichlorobis(triphenylphosphine)platinum(II) (790.55 g/mol) is primarily used in catalysis (e.g., hydrogenation) due to its low cytotoxicity . Di-µ-chlorodichlorobis(ethylene)diplatinum(II) (Zeise’s dimer) lacks antitumor data but serves as a precursor in organometallic synthesis .
Ligand Effects on Reactivity :
- NH₃ ligands in cisplatin facilitate hydrolysis, generating reactive aqua species that crosslink DNA .
- Bulky ligands (e.g., cyclopentylamine, triphenylphosphine) may sterically hinder DNA binding, reducing efficacy but mitigating toxicity .
Table 2: Mutagenicity and Resistance Profiles
- All tested platinum(II) complexes demonstrated direct mutagenicity in Salmonella TA100, underscoring their genotoxic risks .
- Resistance mechanisms (e.g., enhanced DNA repair) observed in cisplatin-treated tumors may extend to analogs, necessitating combination therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
